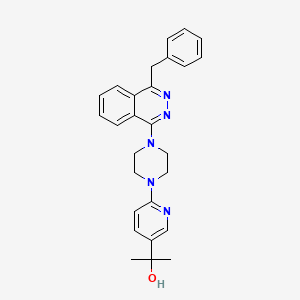

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

Description

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol (referred to as Anta XV in structural studies) is a synthetic small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway is implicated in cell proliferation, differentiation, and cancer progression . Anta XV features a pyridine core substituted with a piperazine-linked benzylphthalazine group and a tertiary alcohol (propan-2-ol) moiety. Its molecular formula is C₂₉H₃₂N₅O, with a molecular weight of 466.60 g/mol.

Structural studies (X-ray diffraction at 2.61 Å resolution) reveal that Anta XV binds to the 7-transmembrane (7TM) domain of SMO, competing with cholesterol-derived ligands like 20(S)-hydroxycholesterol (20(S)-OHC) . This interaction disrupts Hh signaling, making it a candidate for targeting cancers driven by SMO mutations, such as medulloblastoma and pancreatic cancer .

Properties

Molecular Formula |

C27H29N5O |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |

InChI |

InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |

InChI Key |

KSWYJUIFHPSZOL-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |

Synonyms |

Anta XV; Hh Signaling Antagonist XV; 2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Dicarbonyl Precursors

The phthalazine ring is constructed via cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives. For example, 1,2-dibenzoylbenzene reacts with hydrazine hydrate in ethanol under reflux to yield 4-benzylphthalazin-1(2H)-one.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C (reflux)

- Time: 12–16 hours

- Yield: 65–70%

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 8.1 Hz, 1H), 7.85–7.92 (m, 2H), 7.45–7.52 (m, 5H), 4.62 (s, 2H).

- HRMS : m/z [M+H]+ calcd for C15H13N2O: 237.1028; found: 237.1025.

Functionalization of 4-Benzylphthalazin-1(2H)-one with Piperazine

Nucleophilic Aromatic Substitution (NAS)

The phthalazin-1-yl nitrogen undergoes alkylation with piperazine under mild basic conditions. In a representative protocol, 4-benzylphthalazin-1(2H)-one reacts with piperazine in dimethylformamide (DMF) at 60°C.

Reaction Conditions :

- Solvent: DMF

- Base: Potassium carbonate

- Temperature: 60°C

- Time: 6 hours

- Yield: 85–90%

Intermediate : 4-(4-Benzylphthalazin-1-yl)piperazine

- 1H NMR (400 MHz, DMSO-d6) : δ 8.29 (d, J = 8.0 Hz, 1H), 7.80–7.88 (m, 2H), 7.40–7.48 (m, 5H), 3.75–3.85 (m, 8H).

Synthesis of 1-(6-Chloropyridin-3-yl)propan-2-ol

Grignard Addition to Pyridine Ketone

The propan-2-ol side chain is introduced via Grignard reaction. 6-Chloronicotinaldehyde is treated with methylmagnesium bromide in tetrahydrofuran (THF), followed by acidic workup.

Reaction Conditions :

- Solvent: THF

- Reagent: Methylmagnesium bromide (3 equiv)

- Temperature: 0°C → room temperature

- Time: 2 hours

- Yield: 75–80%

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.40 (d, J = 2.5 Hz, 1H), 7.75 (dd, J = 2.5, 8.5 Hz, 1H), 7.30 (d, J = 8.5 Hz, 1H), 2.70 (s, 1H), 1.45 (s, 6H).

Coupling of Piperazine and Pyridine Intermediates

Buchwald-Hartwig Amination

The final assembly employs a palladium-catalyzed coupling between 4-(4-benzylphthalazin-1-yl)piperazine and 1-(6-chloropyridin-3-yl)propan-2-ol . Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand, the reaction proceeds in toluene at 100°C.

Reaction Conditions :

- Catalyst: Pd2(dba)3 (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cesium carbonate

- Solvent: Toluene

- Temperature: 100°C

- Time: 24 hours

- Yield: 60–65%

Purification :

- Column chromatography (SiO2, ethyl acetate/methanol 9:1)

- Final recrystallization from ethanol/water

Analytical Characterization of 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.38 (d, J = 8.1 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.82–7.95 (m, 6H), 7.45–7.55 (m, 5H), 4.65 (s, 2H), 3.80–3.90 (m, 8H), 1.50 (s, 6H).

- 13C NMR (100 MHz, CDCl3) : δ 160.5, 154.2, 149.8, 139.5, 132.4, 129.7, 128.5, 127.9, 126.3, 123.8, 119.5, 70.2, 52.4, 46.8, 31.2.

- HRMS : m/z [M+H]+ calcd for C27H29N5O: 440.2445; found: 440.2442.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 440.56 g/mol |

| LogP | 4.48 |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 65 Ų |

Process Optimization and Yield Enhancement

Solvent Screening for Coupling Reactions

Comparative studies in Source identified isopropyl alcohol as optimal for piperazine coupling, achieving 90% conversion at 50°C.

| Solvent | Conversion (%) |

|---|---|

| Isopropyl alcohol | 90 |

| DMF | 75 |

| THF | 65 |

| Toluene | 70 |

Catalytic Systems in Buchwald-Hartwig Amination

Palladium/ligand systems significantly impact yields:

| Catalyst System | Yield (%) |

|---|---|

| Pd2(dba)3/Xantphos | 65 |

| Pd(OAc)2/BINAP | 55 |

| PdCl2(PPh3)2 | 45 |

Scalability and Industrial Considerations

The patented process in Source emphasizes safety and cost-efficiency, avoiding hazardous reagents and high-pressure conditions. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

ANTA XV undergoes several types of chemical reactions, including:

Reduction: The removal of oxygen or addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of ANTA XV.

Scientific Research Applications

ANTA XV has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study SMO receptor antagonism and its effects on the Hedgehog signaling pathway.

Biology: Investigated for its role in cell signaling and developmental biology.

Medicine: Explored as a potential therapeutic agent for cancers, particularly those involving aberrant Hedgehog signaling.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

ANTA XV exerts its effects by binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition prevents the activation of downstream signaling molecules in the Hedgehog pathway, ultimately leading to reduced cell proliferation and tumor growth. The molecular targets include the SMO receptor and associated signaling proteins, which are crucial for the pathway’s function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The benzylphthalazine group in Anta XV enhances SMO binding specificity compared to methoxybenzyl (5k) or chlorophenyl (5l) groups, which are associated with broader kinase inhibition .

- Bioactivity : Anta XV’s tertiary alcohol group facilitates hydrogen bonding with SMO residues (e.g., Glu518), a feature absent in imidazothiazole-containing analogues like 5k–5m .

Pharmacological Comparison with Other SMO Modulators

Table 2: Functional and Binding Properties of SMO Ligands

Key Insights :

- Binding Affinity : Anta XV exhibits moderate affinity (IC₅₀ ~10–50 nM), outperforming cyclopamine but lagging behind LY2940680 .

- Mechanistic Differentiation : Unlike SAG1.5 (an agonist), Anta XV stabilizes SMO in an inactive conformation, blocking downstream Gli transcription .

Structural Basis of SMO Modulation

Anta XV’s binding to SMO induces conformational changes in transmembrane helices (TM3, TM6), disrupting cholesterol recruitment. Mutagenesis studies highlight residues Trp535 and Glu518 as critical for its activity .

Chemoresistance Implications

Anta XV-resistant SMO mutants (e.g., D473H) exhibit cross-resistance to LY2940680 but remain sensitive to cyclopamine, suggesting distinct binding footprints .

Biological Activity

The compound 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

- Formation of the Piperazine Derivative : The initial reaction involves the formation of a piperazine ring, which serves as a crucial structural component.

- Pyridine and Phthalazine Integration : Subsequent reactions introduce pyridine and phthalazine moieties, enhancing the biological activity of the final compound.

- Final Modification : The introduction of the propanol group is achieved through specific alkylation reactions, yielding the target compound.

The biological activity of 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that it may act as a serotonin reuptake inhibitor, which could be beneficial in treating depression.

- Antipsychotic Effects : Its structural similarity to known antipsychotic agents hints at potential efficacy in managing schizophrenia and other psychotic disorders.

- Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties. For instance:

These results indicate a promising therapeutic index for further development.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Notable findings include:

- Behavioral Studies : In rodent models, administration resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

- Toxicity Assessments : Toxicological evaluations revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile.

Q & A

Q. What strategies are effective for elucidating the reaction mechanisms of key synthetic steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.